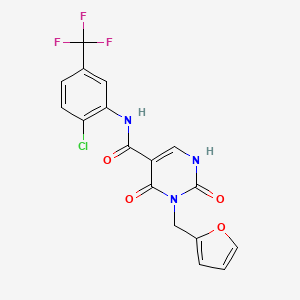

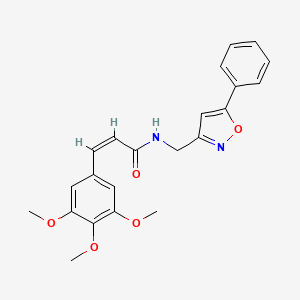

![molecular formula C12H16N4O5S B2585740 4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide CAS No. 338422-91-6](/img/structure/B2585740.png)

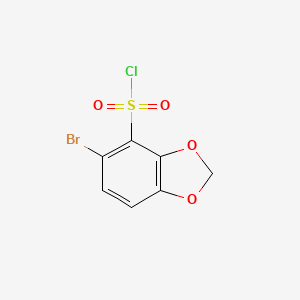

4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide” is a chemical compound with potential applications in various fields of research and industry. It is available for purchase online for pharmaceutical testing .

Molecular Structure Analysis

The molecular formula of this compound is C12H16N4O5S . It has an average mass of 328.344 Da and a mono-isotopic mass of 328.084137 Da .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Compounds

A review by Kyosuke Kaneda (2020) highlights the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a related sulfonamide structure. This research underlines the utility of these compounds in organic syntheses and their potential applications in the pharmaceutical industry. Aminobenzenesulfonamide derivatives are versatile chemical moieties used in the development of sulfonamide or sultam-based functional molecules and pharmaceuticals, showcasing their importance in drug discovery and chemical synthesis.

Degradation Studies of Nitisinone

The degradation processes of nitisinone, a compound with a nitroarene structure similar to the one , were explored using liquid chromatography and mass spectrometry (LC-MS/MS) by H. Barchańska et al. (2019). This study aimed to understand the stability and degradation pathways of nitisinone under various conditions, contributing valuable insights for the environmental and pharmacological assessment of similar compounds.

Advanced Oxidation Processes

Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) was conducted by Mohammad Qutob et al. (2022). This study reviewed the kinetics, mechanisms, and by-products of AOPs, including the impact of different functional groups on the degradation pathways and environmental toxicity. The findings could be extrapolated to understand how similar chemical structures, particularly those with nitro and sulfonamide groups, behave under oxidative conditions.

Photosensitive Protecting Groups

A review on the use of photosensitive protecting groups, including 2-nitrobenzyl and 2,4-dinitrobenzenesulfenyl, by B. Amit et al. (1974), discusses their application in synthetic chemistry. This research highlights the potential of nitro-containing compounds in the development of light-sensitive protective groups, which are critical for the selective activation or deactivation of functional groups in complex organic syntheses.

Environmental and Toxicological Implications

The environmental and toxicological aspects of similar nitro-containing compounds, such as musk xylene and musk ketone, were reviewed by G. Rimkus et al. (1999). This study emphasizes the importance of understanding the degradation products and their stability, which is crucial for assessing the environmental impact and potential health risks associated with the use and disposal of these chemicals.

Propiedades

IUPAC Name |

4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O5S/c1-15(2)22(19,20)12-6-4-10(5-7-12)13-8-11(16(17)18)9-14-21-3/h4-9,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASDKUNHNOAMCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC(=CNOC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2585665.png)

![4-(cyclohexylcarbonyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2585676.png)

![3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2585677.png)

![(2-Fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2585678.png)